

Application Notes and Protocols for CA-170 in Mouse Models

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Compound of Interest

Compound Name: PD 160170

Cat. No.: B061668

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Introduction

CA-170 is an orally bioavailable small molecule that acts as a dual antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T-cell activation (VISTA).[1][2][3][4] By inhibiting these two key negative regulators of T-cell function, CA-170 aims to enhance anti-tumor immunity.[3][5] Preclinical studies in various mouse models have demonstrated its potential as a cancer therapeutic, both as a monotherapy and in combination with other agents.[1][6][7] These notes provide a summary of the recommended dosages and detailed protocols for the in vivo evaluation of CA-170 in mouse models based on published preclinical data.

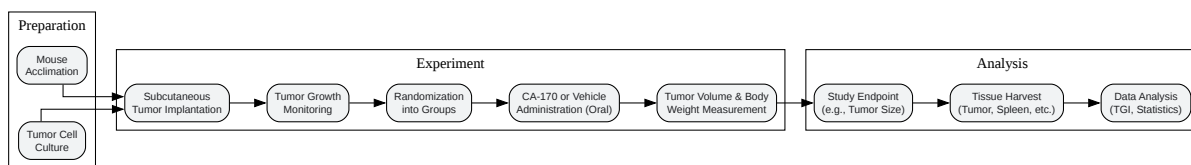
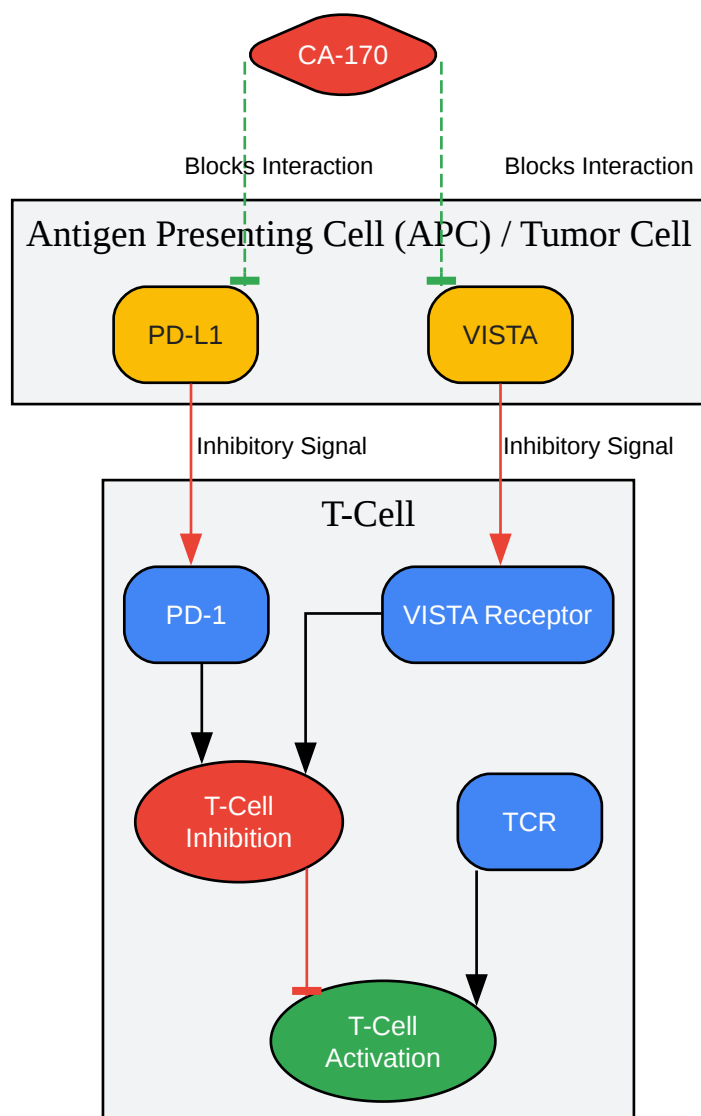
Data Presentation: CA-170 Dosage and Efficacy in Mouse Models

The following table summarizes the key quantitative data from preclinical studies of CA-170 in various mouse tumor models.

Mouse Model	Cancer Type	CA-170 Dosage	Administration Route	Dosing Schedule	Duration	Efficacy	Combination Agents
MC38	Colon Carcinoma	10 mg/kg/day	Oral	Daily	14 days	43% Tumor Growth Inhibition (TGI)	N/A
B16F10	Melanoma (Metastasis)	10 mg/kg/day	Oral	Daily	14 days	73% reduction in metastatic nodules	N/A
CT26	Colon Carcinoma	10 mg/kg/day	Oral	Daily	12 days	43% TGI (monotherapy), 68% TGI (combination)	Docetaxel (10 mg/kg)
CT26	Colon Carcinoma	3 or 10 mg/kg/day	Oral	Daily	Not Specified	Significant survival advantage	Cyclophosphamide (100 mg/kg)
B16/F1	Melanoma	10 or 100 mg/kg	Oral	Not Specified	18 days	23% TGI (10 mg/kg), 41% TGI (100 mg/kg)	N/A

Signaling Pathway of CA-170

CA-170 functions by targeting two distinct immune checkpoint pathways that suppress T-cell activity. It blocks the interaction of PD-L1 and PD-L2 with their receptor PD-1 on T-cells, and it also inhibits the VISTA pathway. This dual inhibition is intended to produce a more robust anti-tumor immune response compared to targeting either pathway alone.[3][5]



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References

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